Cas no 2229256-71-5 (3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid)

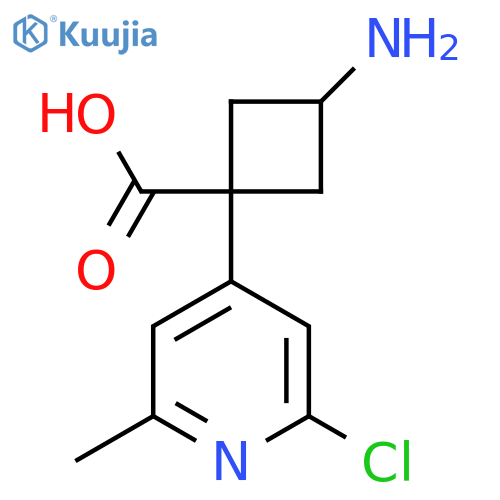

2229256-71-5 structure

商品名:3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid

- EN300-1996110

- 2229256-71-5

-

- インチ: 1S/C11H13ClN2O2/c1-6-2-7(3-9(12)14-6)11(10(15)16)4-8(13)5-11/h2-3,8H,4-5,13H2,1H3,(H,15,16)

- InChIKey: VEFZLRLDFIUFHC-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC(C)=N1)C1(C(=O)O)CC(C1)N

計算された属性

- せいみつぶんしりょう: 240.0665554g/mol

- どういたいしつりょう: 240.0665554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 76.2Ų

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1996110-2.5g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 2.5g |

$3611.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-5.0g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 5g |

$5345.0 | 2023-05-31 | ||

| Enamine | EN300-1996110-0.5g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 0.5g |

$1770.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-10g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 10g |

$7927.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-5g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 5g |

$5345.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-0.05g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 0.05g |

$1549.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-0.1g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 0.1g |

$1623.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-0.25g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 0.25g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-1g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 1g |

$1844.0 | 2023-09-16 | ||

| Enamine | EN300-1996110-1.0g |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |

2229256-71-5 | 1g |

$1844.0 | 2023-05-31 |

3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

2229256-71-5 (3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量